molecular formula C13H11NO3 B095078 4-Methoxy-2-nitro-biphenyl CAS No. 16098-16-1

4-Methoxy-2-nitro-biphenyl

Cat. No.: B095078
CAS No.: 16098-16-1
M. Wt: 229.23 g/mol
InChI Key: NJWRQRNSXPDHMJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitro-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached to one ring and a nitro group (-NO₂) attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-nitro-biphenyl typically involves a multi-step process. One common method starts with the nitration of 4-methoxybiphenyl. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the biphenyl structure. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitro-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Reduction: 4-Methoxy-2-amino-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-nitro-biphenyl has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.

    Medicine: Research into its derivatives may lead to the development of new drugs or diagnostic agents.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitro-biphenyl and its derivatives depends on the specific chemical reactions they undergo. For example, the reduction of the nitro group to an amino group can significantly alter the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved would vary based on the specific derivative and its intended application.

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: Similar structure but with an amino group instead of a biphenyl linkage.

    4-Methoxy-2-nitrophenol: Similar structure but with a hydroxyl group instead of a biphenyl linkage.

Uniqueness: 4-Methoxy-2-nitro-biphenyl is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to other nitro and methoxy-substituted aromatic compounds

Properties

IUPAC Name

4-methoxy-2-nitro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWRQRNSXPDHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464762
Record name 4-METHOXY-2-NITRO-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16098-16-1
Record name 4-METHOXY-2-NITRO-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A magnetically stirred suspension of 4-bromo-3-nitroanisole (64.41 g, 278 mmol), phenylboronic acid (36.15 g, 296 mmol), and tris(dibenzylideneacetone)dipalladium(0) in dimethoxyethane (375 mL)/2 N sodium carbonate solution (517 mL) was stirred for 3 d under nitrogen. Additional tris(dibenzylideneacetone)-dipalladium(0) (0.5 g) was added and the suspension was stirred for 12 h, treated with Et2O (200 mL) and brine (200 mL), and the layers were separated. The aqueous layer was further extracted with fresh Et2O (2×300 mL), the combined organic extracts were filtered through Celite with diethyl ether elution, washed with water (500 mL) and brine (500 mL), dried (K2CO3), filtered, and concentrated in vacuo to afford 27.89 g (44%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 3.88 (s, 3H), 7.12 (dd, J=8, 2 Hz, 1H), 7.23-7.29 (m, 2H), 7.32-7.42 (m, 5H).
Quantity
64.41 g
Type
reactant
Reaction Step One
Quantity
36.15 g
Type
reactant
Reaction Step One
Quantity
517 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

1-Bromo-4-methoxy-2-nitrobenzene (2.32 g, 10 mmol) was dissolved in 1,4-dioxane (30 mL) and, thereto, were added phenyl boric acid (2.44 g, 20 mmol), cesium carbonate (26 g, 80 mmol), 1,1-[bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (0.82 g, 1 mmol), and purified water (12 mL). The reaction mixture was stirred under a nitrogen flow at 80° C. for 18 hours. The reaction solution was filtered through celite, alumina, and Florisil, and, thereafter, extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography to obtain 4-methoxy-2-nitro-1-phenylbenzene (1.86 g).
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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